molecular formula C7H7N3 B575462 3-Amino-4-methylpicolinonitrile CAS No. 183428-92-4

3-Amino-4-methylpicolinonitrile

Cat. No.: B575462
CAS No.: 183428-92-4
M. Wt: 133.154
InChI Key: PPCUMFOTLCXWPC-UHFFFAOYSA-N
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Description

3-Amino-4-methylpicolinonitrile is an organic compound with the molecular formula C7H7N3 It is a derivative of picolinonitrile, characterized by the presence of an amino group at the third position and a methyl group at the fourth position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction .

Industrial Production Methods: Industrial production methods for 3-Amino-4-methylpicolinonitrile are generally scaled-up versions of the laboratory synthesis. These methods emphasize the optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-4-methylpicolinonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Amino-4-methylpicolinonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-4-methylpicolinonitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biomolecules, influencing their structure and function. The nitrile group can participate in nucleophilic addition reactions, leading to the formation of new chemical bonds. These interactions can modulate biological pathways and have potential therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 3-Amino-4-methylpicolinonitrile is unique due to the presence of both the amino and nitrile groups on the pyridine ring. This combination of functional groups imparts distinct chemical properties, making it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

3-amino-4-methylpyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c1-5-2-3-10-6(4-8)7(5)9/h2-3H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPCUMFOTLCXWPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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